Cas no 2034471-40-2 (3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine)

3-Chloro-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with a chloro group and a piperidinyloxy linker connected to a 4-(1H-pyrrol-1-yl)benzoyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both electron-rich (pyrrole) and electron-deficient (pyridine) aromatic systems enhances its potential for diverse reactivity, particularly in targeted synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery, such as kinase inhibition or receptor modulation. The compound's stability and synthetic versatility underscore its utility in advanced organic and medicinal chemistry studies.
3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine structure
2034471-40-2 structure
Product Name:3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine
CAS No:2034471-40-2
MF:C21H20ClN3O2
MW:381.855403900146
CID:6475015
PubChem ID:119100566
Update Time:2025-05-21

3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine
    • 3-chloro-4-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine
    • 2034471-40-2
    • AKOS026691056
    • [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
    • F6479-2885
    • (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
    • Inchi: 1S/C21H20ClN3O2/c22-19-15-23-10-7-20(19)27-18-8-13-25(14-9-18)21(26)16-3-5-17(6-4-16)24-11-1-2-12-24/h1-7,10-12,15,18H,8-9,13-14H2
    • InChI Key: KAWBVKOFQGEKSR-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CCN(C(C2C=CC(=CC=2)N2C=CC=C2)=O)CC1

Computed Properties

  • Exact Mass: 381.1244046g/mol
  • Monoisotopic Mass: 381.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 47.4Ų

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Additional information on 3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine

Introduction to 3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine (CAS No. 2034471-40-2)

3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine, with the CAS number 2034471-40-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine is characterized by its intricate arrangement of functional groups, including a pyridine core, a chloro substituent, and a piperidine moiety linked to a benzoyl group. This complex architecture suggests that the compound may interact with biological targets in multiple ways, potentially leading to diverse pharmacological effects.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The presence of the pyrrol and piperidine moieties in this molecule hints at its potential to interact with enzymes and receptors involved in critical cellular processes. Specifically, the benzoyl-piperidine moiety has been identified as a key structural feature in several pharmacologically active compounds, suggesting that 3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yl}oxy)pyridine may exhibit similar properties.

One of the most compelling aspects of this compound is its potential application in the development of drugs targeting neurological disorders. The pyridine ring is a common structural motif in many central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Furthermore, the chloro substituent can enhance the lipophilicity of the molecule, further facilitating its penetration into neural tissues.

The latest research in medicinal chemistry has highlighted the importance of molecular diversity in drug discovery. Compounds like 3-chloro-4-({1-4-(1H-pyrrol-1-yl)benzoylpiperidin-4-yloxy})pyridine offer a rich scaffold for structural optimization, allowing researchers to fine-tune their properties for specific biological targets. For instance, modifications to the benzoyl-piperidine moiety could alter binding affinities and selectivity profiles, making it possible to develop more effective and safer therapeutic agents.

In addition to its potential in CNS drug development, 3-chloro-4-({1-4-(H-pyrrol-1-y)benzoylpiperidin-4-yloxy)pyridine has shown promise in preclinical studies as an inhibitor of kinases and other enzymes implicated in cancer progression. The pyrrol and piperidine groups are known to interact with ATP-binding sites in kinases, which are critical for cell signaling pathways involved in tumor growth and metastasis. By targeting these enzymes, this compound could disrupt aberrant signaling networks and inhibit cancer cell proliferation.

The synthesis of 3-chloro-4-({1-4-(H-pyrrol

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